molecular formula C21H15N4O2S- B11083278 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B11083278
M. Wt: 387.4 g/mol
InChI Key: OGCYDBPMFIEZMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex heterocyclic compound that combines multiple functional groups and ring systems

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves multiple steps, typically starting with the formation of the benzothiazole ring. Common synthetic routes include:

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate include other benzothiazole derivatives and pyrazolopyridine compounds. These compounds share structural similarities but may differ in their specific functional groups or ring systems. For example:

Properties

Molecular Formula

C21H15N4O2S-

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C21H16N4O2S/c1-13-19-16(11-18(26)24(13)12-14-7-3-2-4-8-14)23-25(20(19)27)21-22-15-9-5-6-10-17(15)28-21/h2-11,26H,12H2,1H3/p-1

InChI Key

OGCYDBPMFIEZMP-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CC=C5)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.